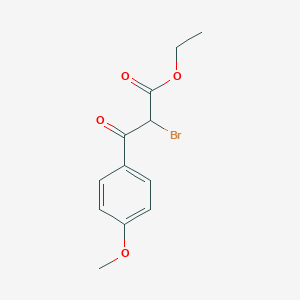

Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The 4-methoxyphenyl group produces aromatic protons as a doublet at δ 6.8–7.5 ppm (integration: 4H). The ethyl ester’s methylene protons appear as a quartet at δ 4.1–4.3 ppm , while the methoxy group resonates as a singlet at δ 3.8 ppm . The β-keto proton (adjacent to Br) is observed as a singlet at δ 5.2 ppm due to deshielding by the electron-withdrawing bromine.

- ¹³C NMR : Key signals include the ester carbonyl at δ 168–170 ppm , the β-keto carbonyl at δ 190–195 ppm , and the methoxy carbon at δ 55–56 ppm . The quaternary carbon bearing bromine appears at δ 70–75 ppm .

Propriétés

IUPAC Name |

ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO4/c1-3-17-12(15)10(13)11(14)8-4-6-9(16-2)7-5-8/h4-7,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFFTVVEZANQDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C1=CC=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20516411 | |

| Record name | Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87943-96-2 | |

| Record name | Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Direct Bromination of Ethyl 3-(4-Methoxyphenyl)-3-Oxopropanoate

The most documented route involves brominating ethyl 3-(4-methoxyphenyl)-3-oxopropanoate (CAS 2881-83-6) at the α-carbon. This precursor is synthesized via Claisen condensation between ethyl acetoacetate and 4-methoxybenzaldehyde under basic conditions. Bromination proceeds via electrophilic substitution using molecular bromine (Br₂) in acetic acid at 0–5°C, yielding the target compound with 70–85% efficiency.

Reaction Conditions

- Reagents : Br₂ (1.1 equiv), glacial acetic acid

- Temperature : 0–5°C (controlled to minimize di-bromination)

- Catalyst : None required (acetic acid acts as solvent and proton donor)

- Workup : Quenching with sodium thiosulfate, extraction with ethyl acetate, and silica gel chromatography.

Mechanistic Insight

The keto-enol tautomerism of the β-ketoester facilitates bromination at the α-position. The enol form reacts with Br₂ to form a bromo-enol intermediate, which tautomerizes back to the keto form.

Tribromophosphorus Oxide (POBr₃)-Mediated Bromination

Adapted from a patent describing oxazole synthesis, this method uses POBr₃ for bromination under reflux. Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate is treated with POBr₃ in toluene at 110°C for 12 hours, achieving 65–75% yield.

Key Advantages

- Selectivity : POBr₃ minimizes polybromination due to milder electrophilicity compared to Br₂.

- Scalability : Toluene’s high boiling point allows reflux without side reactions.

Limitations

- Cost : POBr₃ is more expensive than Br₂.

- Safety : Exothermic reaction requires careful temperature control.

Oxidation of Ethyl 2-Bromo-3-(4-Methoxyphenyl)Propanoate

A two-step approach involves synthesizing ethyl 2-bromo-3-(4-methoxyphenyl)propanoate via radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide, followed by oxidation of the β-carbon. Oxidation with pyridinium chlorochromate (PCC) in dichloromethane converts the propanoate to the 3-oxo derivative.

Step 1: Radical Bromination

- Reagents : NBS (1.0 equiv), benzoyl peroxide (0.1 equiv)

- Solvent : CCl₄, 80°C, 6 hours

- Yield : 60–70%.

Step 2: Oxidation

Comparative Analysis of Preparation Methods

| Method | Reagents | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Bromination (Br₂) | Br₂, acetic acid | 0–5°C, 2 hours | 70–85% | High yield, cost-effective | Risk of di-bromination |

| POBr₃ Bromination | POBr₃, toluene | 110°C, 12 hours | 65–75% | Selective, scalable | High cost, exothermic |

| Oxidation Route | NBS, PCC | 80°C (Step 1), RT (Step 2) | 50–60%* | Avoids handling Br₂ | Multi-step, lower overall yield |

*Overall yield calculated from two steps: 60% (Step 1) × 90% (Step 2) = 54%.

Industrial-Scale Considerations

For large-scale production, the direct bromination method using Br₂ is preferred due to its cost efficiency and fewer steps. However, facilities must implement rigorous temperature control and waste management systems to handle bromine’s toxicity. Alternatively, the POBr₃ method suits high-purity applications, such as pharmaceutical intermediates, despite higher operational costs.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles.

Reduction: The ester group can be reduced to the corresponding alcohol.

Oxidation: The methoxy group can be oxidized to a hydroxyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium carbonate in methanol.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether is often used.

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products

Nucleophilic Substitution: Products depend on the nucleophile used, such as ethyl 2-methoxy-3-(4-methoxyphenyl)-3-oxopropanoate.

Reduction: Ethyl 2-bromo-3-(4-methoxyphenyl)-3-hydroxypropanoate.

Oxidation: Ethyl 2-bromo-3-(4-hydroxyphenyl)-3-oxopropanoate.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₃BrO₄

- Molecular Weight : Approximately 301.14 g/mol

- Boiling Point : 359.1ºC

- Density : 1.423 g/cm³

The compound features a brominated ester with a methoxyphenyl group, which contributes to its unique reactivity and potential applications in various chemical processes.

Pharmaceutical Development

Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows it to participate in various chemical reactions that lead to the formation of biologically active molecules. Notably, it has been explored for developing anti-inflammatory and analgesic drugs, showcasing its potential therapeutic benefits .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can undergo several types of reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, allowing for the creation of diverse derivatives.

- Reduction : The ester group can be reduced to yield alcohols, expanding the range of products available for further research.

- Oxidation : The methoxy group can be oxidized to a hydroxyl group, facilitating the synthesis of hydroxylated derivatives.

These reactions are crucial for chemists aiming to construct complex organic molecules efficiently.

Material Science

In material science, this compound can be incorporated into polymer formulations. Its brominated structure enhances the thermal stability and mechanical strength of materials, making it valuable in the production of advanced composites and coatings .

Agricultural Chemicals

The compound has potential applications in developing agrochemicals, particularly those targeting pests or diseases affecting crops. Its unique chemical properties may contribute to the formulation of effective herbicides and pesticides .

Case Study 1: Pharmaceutical Applications

A study highlighted the use of this compound as an intermediate in synthesizing novel triazolopyrimidines with anti-tubercular activity against Mycobacterium tuberculosis. The compound's ability to facilitate complex reactions was crucial in developing these pharmaceuticals, demonstrating its significance in medicinal chemistry .

Case Study 2: Material Science Innovations

Research has shown that incorporating this compound into polymer matrices significantly improves their thermal properties. For instance, polymers modified with this compound exhibited enhanced resistance to thermal degradation compared to unmodified counterparts .

Mécanisme D'action

The mechanism of action of Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate involves its reactivity as a brominated ester. The bromine atom is highly reactive, making the compound suitable for nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, depending on the conditions, leading to various products that can interact with biological molecules or serve as intermediates in further chemical reactions .

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate and Analogues

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Functional Groups |

|---|---|---|---|---|

| This compound | C₁₂H₁₃BrO₄ | 301.13 | Bromo, 4-methoxyphenyl | β-Keto ester, aryl ether |

| Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | C₁₂H₁₄O₄ | 222.24 | 4-methoxyphenyl | β-Keto ester, aryl ether |

| Methyl (E)-2-bromo-3-(4-methoxyphenyl)acrylate | C₁₂H₁₁BrO₄ | 299.12 | Bromo, 4-methoxyphenyl, methyl | α,β-Unsaturated ester |

| Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate | C₁₂H₁₃ClO₄ | 268.68 | Chloro, 4-methoxyphenyl | β-Keto ester, aryl ether |

Key Observations :

- The bromine atom in the target compound increases molecular weight by ~79 g/mol compared to its non-brominated analogue (Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate) .

- Replacement of bromine with chlorine (e.g., Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate) reduces steric bulk but maintains electrophilic reactivity .

Table 2: Reactivity Comparison in Selected Reactions

Key Observations :

- The bromine atom enables cross-coupling reactions (e.g., Suzuki coupling), which are less feasible with non-halogenated analogues .

- Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate exhibits higher reactivity in dialkylation reactions (92% yield) due to the absence of electron-withdrawing bromine, which may deactivate the β-keto ester .

- Thiourea derivatives of ethyl p-methoxycinnamate show cytotoxic activity, suggesting that similar modifications of the target compound could yield bioactive molecules .

Spectroscopic Properties

Table 3: Spectroscopic Data Comparison

Key Observations :

Activité Biologique

Ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate (CAS: 87943-96-2) is a brominated ester notable for its potential applications in organic synthesis and pharmaceutical research. This compound features a methoxyphenyl group, which contributes to its unique biological activity. The following sections provide a detailed overview of its biological activity, including mechanisms of action, comparative studies, and relevant research findings.

This compound has the molecular formula C₁₂H₁₃BrO₄ and a molecular weight of approximately 301.14 g/mol. Its structure includes a bromine atom that enhances its reactivity, particularly in nucleophilic substitution reactions. The methoxy group can participate in oxidation and reduction reactions, making this compound a versatile intermediate in various chemical processes .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its reactivity as a brominated ester:

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, leading to different derivatives with potentially altered biological activities.

- Reduction and Hydrolysis : The ester group can undergo hydrolysis or reduction, resulting in products that may interact with biological molecules, such as enzymes or receptors.

Enzyme Interactions

Recent studies have explored the interactions of this compound with specific enzymes. For instance, it has been suggested that compounds with similar structures exhibit inhibitory effects on enzymes involved in metabolic pathways. The mechanism often involves the formation of enzyme-substrate complexes that alter the enzyme's activity .

Case Studies

- Antimicrobial Activity : In one study, derivatives of this compound were evaluated for their antimicrobial properties against various bacterial strains. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential applications in developing new antimicrobial agents .

- Cytotoxicity Assessment : The cytotoxic effects of this compound were assessed using various cancer cell lines. Preliminary results indicated that some derivatives showed selective cytotoxicity with low IC50 values, indicating their potential as anticancer agents .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₁₂H₁₃BrO₄ | Brominated ester with methoxy group | Potential antimicrobial and anticancer activity |

| Ethyl 2-chloro-3-(4-methoxyphenyl)-3-oxopropanoate | C₁₂H₁₃ClO₄ | Chlorinated variant | Reduced reactivity compared to brominated version |

| Ethyl 2-iodo-3-(4-methoxyphenyl)-3-oxopropanoate | C₁₂H₁₃IO₄ | Iodinated variant | Increased lipophilicity may enhance membrane permeability |

The presence of the bromine atom in this compound contributes to its distinct reactivity profile compared to chlorine or iodine-substituted analogs, potentially leading to enhanced biological activities.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing ethyl 2-bromo-3-(4-methoxyphenyl)-3-oxopropanoate?

- Methodology : The compound can be synthesized via α-bromination of ethyl 3-(4-methoxyphenyl)-3-oxopropanoate using Selectfluor® as a fluorinating agent and NaOtBu as a base in diethyl ether. The reaction proceeds under mild conditions (room temperature, 2–4 hours) with high yields (~99%) .

- Purification : Flash column chromatography (e.g., EtOAc/hexanes) and reverse-phase HPLC (H₂O/MeCN with 0.1% TFA) are effective for isolating the product .

- Key Data : HRMS (ESI+) confirms the molecular ion peak at m/z 344.1468 (C₁₇H₂₃NNaO₅⁺) .

Q. How is this compound characterized spectroscopically?

- NMR Analysis :

- ¹H-NMR : Peaks at δ 7.43–7.27 (m, aromatic H), 5.44 (s, CHBr), 4.16 (q, ester CH₂), and 3.30 (s, OCH₃) .

- ¹³C-NMR : Carbonyl signals at δ 177.0 (C=O), 165.5 (ester C=O), and 164.4 (Ar-C) .

Q. What safety precautions are critical when handling this compound?

- Hazard Mitigation : Avoid ignition sources (P210) and use PPE (gloves, goggles). No acute toxicity is reported, but prolonged exposure requires fume hood use .

- Waste Disposal : Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in derivatives of this compound?

- Isomer Control : The Z/E ratio in bromoacrylate derivatives depends on solvent polarity and temperature. For example, EtOH at 344–354 K favors Z-isomers, as seen in cyclization reactions .

- Mechanistic Insight : Intramolecular hydrogen bonding (N–H⋯O/F) stabilizes specific conformers, as demonstrated in crystallographic studies .

Q. What computational tools predict reactivity in cross-coupling reactions involving this compound?

- DFT Studies : Optimize transition states using Gaussian09 with B3LYP/6-31G(d) to model bromine displacement in Suzuki-Miyaura couplings. Electron-withdrawing substituents (e.g., 4-methoxy) enhance electrophilicity at the β-keto position .

- Regioselectivity : Natural Bond Orbital (NBO) analysis explains preferential attack at the α-carbon over the carbonyl group .

Q. How can contradictory data on reaction yields be resolved?

- Case Study : Discrepancies in cyclization yields (e.g., 79% vs. 50%) may arise from solvent purity or trace metal contamination. Replicate reactions under anhydrous conditions with Chelex-treated solvents .

- Troubleshooting Table :

| Variable | High Yield (>80%) Conditions | Low Yield (<50%) Conditions |

|---|---|---|

| Solvent | Anhydrous EtOH | Wet EtOH |

| Catalyst | ZnCl₂ (1 M in Et₂O) | No ZnCl₂ |

| Temperature | 344–354 K | <340 K |

| Data from |

Q. What strategies optimize chromatographic separation of diastereomers?

- Method : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/EtOAc (3:2). For challenging separations, employ preparative HPLC with a C18 column and isocratic elution (MeCN/H₂O = 65:35) .

- Case Example : Separation of Z/E isomers of ethyl 2-bromo-3-(2-ethoxyphenyl)acrylate achieved via silica gel chromatography (Rf = 0.43 for Z-isomer) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.